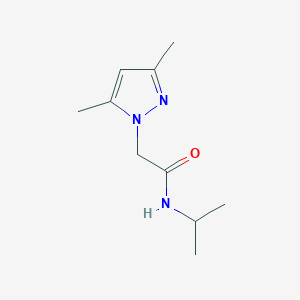
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea, also known as CPPU, is a synthetic growth regulator that has been widely used in agricultural and horticultural practices. CPPU belongs to the family of pyrazole derivatives, and it has been shown to enhance fruit development, increase yield, and improve the quality of fruits and vegetables.
Mécanisme D'action
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea acts as a cytokinin-like plant growth regulator, which means it promotes cell division and growth in plants. It also regulates the balance between vegetative and reproductive growth, which leads to increased fruit set and yield. 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been shown to increase the activity of enzymes involved in cell wall synthesis, which leads to improved fruit firmness. In addition, 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been shown to enhance the biosynthesis of pigments, such as anthocyanins and carotenoids, which leads to improved fruit coloration.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been shown to affect various physiological and biochemical processes in plants. It increases the activity of enzymes involved in photosynthesis, which leads to increased carbon fixation and improved plant growth. 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea also enhances the activity of enzymes involved in nitrogen metabolism, which leads to increased protein synthesis and improved plant growth. In addition, 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been shown to increase the activity of enzymes involved in stress tolerance, which leads to improved plant resistance to abiotic and biotic stresses.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea is a useful tool for plant research, as it allows for the manipulation of fruit development and quality. It can be used to study the molecular mechanisms underlying fruit growth and ripening, as well as the effects of plant growth regulators on fruit quality traits. However, 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has some limitations for lab experiments. It is a synthetic compound that may not fully mimic the natural plant growth regulators, and its effects may vary depending on the crop species, cultivar, and environmental conditions.
Orientations Futures
There are several future directions for 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea research. One area of interest is the development of new 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea derivatives with improved efficacy and specificity. Another area of interest is the elucidation of the molecular mechanisms underlying 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea's effects on fruit development and quality. This could lead to the identification of new targets for crop improvement. Finally, there is a need for more research on the environmental and health impacts of 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea, as well as its potential for commercial use.
Méthodes De Synthèse
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea can be synthesized through several methods, including the reaction of 3-chloroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the reaction with phosgene and ammonia. Another method involves the reaction of 3-chloroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid hydrazide, followed by the reaction with phosgene. 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea can also be synthesized through a one-pot reaction of 3-chloroaniline, 1,3,5-trimethylpyrazole-4-carboxylic acid, and phosgene.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been extensively studied for its effects on fruit development and quality. It has been shown to increase fruit size, improve fruit firmness, and enhance fruit coloration in various crops, including grapes, kiwifruit, apples, and tomatoes. 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has also been shown to increase yield and improve the quality of vegetables, such as cucumber, pepper, and eggplant. In addition, 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been used to delay fruit ripening and prolong the shelf life of fruits and vegetables.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-8-12(9(2)18(3)17-8)16-13(19)15-11-6-4-5-10(14)7-11/h4-7H,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCQHHRNPDLNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)
![N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459162.png)




![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)


![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)

![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)
